N-(4-AMINO-6-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2-METHYLPHENYL)AMINE
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Overview
Description
N-(4-AMINO-6-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of N-(4-AMINO-6-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2-METHYLPHENYL)AMINE typically involves multiple steps, including the formation of the triazine ring and the subsequent introduction of the piperazine and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
N-(4-AMINO-6-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2-METHYLPHENYL)AMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-AMINO-6-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2-METHYLPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and inhibit their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to N-(4-AMINO-6-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2-METHYLPHENYL)AMINE include other triazine derivatives and piperazine-containing compounds. These compounds share some structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of a triazine ring with a fluorophenyl-substituted piperazine ring, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7/c1-15-6-2-4-8-17(15)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)18-9-5-3-7-16(18)22/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHNYKIHUAEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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